molecular formula C13H18O4 B13985529 Ethyl 2-(2-methoxyphenoxy)-2-methylpropanoate

Ethyl 2-(2-methoxyphenoxy)-2-methylpropanoate

Cat. No.: B13985529
M. Wt: 238.28 g/mol
InChI Key: HGFQOGVVBAUASZ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-methoxyphenoxy)-2-methylpropanoate (CAS: 211177-72-9) is an ester derivative characterized by a central 2-methylpropanoate backbone substituted with a 2-methoxyphenoxy group. Its molecular formula is C₁₃H₁₈O₄, with a molecular weight of 238.28 g/mol . The compound’s structure includes a syn-periplanar conformation across the ester and ether linkages, as inferred from analogs like ethyl (2E)-2-cyano-3-(4-methylphenyl)acrylate, which share similar torsion angles (~3.2°) in their crystal structures . This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules and complex heterocycles .

Properties

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

ethyl 2-(2-methoxyphenoxy)-2-methylpropanoate

InChI

InChI=1S/C13H18O4/c1-5-16-12(14)13(2,3)17-11-9-7-6-8-10(11)15-4/h6-9H,5H2,1-4H3

InChI Key

HGFQOGVVBAUASZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)OC1=CC=CC=C1OC

Origin of Product

United States

Preparation Methods

Detailed Preparation Methods

Williamson Ether Synthesis Approach

General Reaction Scheme

The most direct and widely used method for synthesizing ethyl 2-(2-methoxyphenoxy)-2-methylpropanoate involves the reaction of 2-methoxyphenol (guaiacol) with ethyl 2-bromo-2-methylpropanoate under basic conditions, as outlined below:

$$
\text{2-methoxyphenol} + \text{ethyl 2-bromo-2-methylpropanoate} \xrightarrow{\text{K}2\text{CO}3, \text{NaI}, \text{acetone}} \text{this compound}
$$

Experimental Procedure
  • Dissolve 2-methoxyphenol in acetone.
  • Add potassium carbonate and a catalytic amount of sodium iodide.
  • Slowly add a solution of ethyl 2-bromo-2-methylpropanoate in acetone to the reaction mixture.
  • Heat the mixture to reflux (approximately 65°C) and stir for 48 hours.
  • Monitor the reaction by thin-layer chromatography.
  • Upon completion, filter the mixture and remove the solvent under reduced pressure.
  • Purify the crude product by flash column chromatography using petroleum ether/ethyl acetate as the mobile phase.
Data Table: Williamson Ether Synthesis Conditions
Parameter Value/Condition
Starting phenol 2-methoxyphenol (guaiacol)
Alkylating agent Ethyl 2-bromo-2-methylpropanoate
Base Potassium carbonate
Catalyst Sodium iodide (catalytic)
Solvent Acetone
Temperature 65°C (reflux)
Reaction time 48 hours
Purification Flash column chromatography
Yields and Purity
  • Typical yields for similar phenoxy esters range from 33% to 77%, depending on substituents and purification efficiency.
  • Purity is confirmed by chromatographic methods and spectroscopic analysis (NMR, IR).

Alternative Etherification Approaches

Epoxide Intermediate Route
  • React 2-methoxyphenol with epichlorohydrin in the presence of a base to form 1-(2-methoxyphenoxy)-2,3-epoxypropane.
  • Subsequent nucleophilic ring opening and esterification can yield the target compound or related analogs.
Notes on Base and Solvent Selection
  • Bases: Potassium carbonate is preferred for the Williamson ether synthesis; sodium hydride can also be used for more reactive systems.
  • Solvents: Acetone is common for nucleophilic substitution; dimethylformamide or dichloromethane may be used for more challenging cases.

Generalized Synthesis Flowchart

Comparative Analysis of Methods

Method Key Reagents Yield Range Advantages Limitations
Williamson Ether Synthesis Guaiacol, ethyl 2-bromo-2-methylpropanoate, K2CO3, NaI, acetone 33–77% Simple, scalable Long reaction time, moderate yields
Epoxide Intermediate Route Guaiacol, epichlorohydrin, base Variable Useful for analogs Multi-step, lower selectivity

Notes and Recommendations

  • Reaction Monitoring: Thin-layer chromatography is recommended for tracking conversion.
  • Purification: Flash column chromatography is effective for removing byproducts and unreacted starting materials.
  • Safety: Proper ventilation and protective equipment are necessary due to the use of volatile organic solvents and alkyl halides.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methoxyphenoxy)-2-methylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(2-methoxyphenoxy)-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 2-(2-methoxyphenoxy)-2-methylpropanoate involves its interaction with specific molecular targets. The methoxyphenyl group can interact with enzymes or receptors, leading to modulation of their activity. The ester group can undergo hydrolysis to release the active phenoxyacetic acid derivative, which can further interact with biological targets. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenoxypropanoates

Ethyl 2-(2-methoxyphenoxy)-2-methylpropanoate belongs to a broader class of substituted phenoxypropanoates. Key structural analogs and their differentiating features include:

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Properties/Applications References
Ethyl 2-(4-chlorophenoxy)-2-methylpropanoate (Clofibrate) C₁₂H₁₅ClO₃ 4-Cl-phenoxy 242.7 Lipid-regulating agent; CAS 637-07-0
Ethyl 2-(4-bromophenyl)-2-methylpropanoate C₁₂H₁₅BrO₂ 4-Br-phenyl 283.15 Intermediate in halogenated drug synthesis
2-(2-Methoxyphenoxy)-2-methylpropanoic acid C₁₁H₁₄O₅ Carboxylic acid 226.23 Higher water solubility (acid form)
Ethyl 2-methoxy-2-methylpropanoate C₇H₁₄O₃ Methoxy (no aromatic) 146.18 Volatile ester; flavor/fragrance applications

Key Observations :

  • Substituent Effects: The 2-methoxyphenoxy group in the target compound enhances steric bulk and electronic effects compared to non-aromatic analogs like ethyl 2-methoxy-2-methylpropanoate. This aromatic substitution increases molecular weight and lipophilicity, impacting bioavailability and metabolic stability .
  • Biological Activity: Clofibrate (ethyl 2-(4-chlorophenoxy)-2-methylpropanoate) demonstrates the significance of halogenated phenoxy groups in pharmacological activity.
  • Acid vs. Ester Derivatives: The carboxylic acid analog (2-(2-methoxyphenoxy)-2-methylpropanoic acid) exhibits higher polarity and water solubility, making it more suitable for formulations requiring aqueous compatibility .
Halogenated Derivatives

Halogenation significantly alters physicochemical and reactive properties:

  • Ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate (CAS 588679-11-2, C₁₂H₁₄BrClO₃, MW 321.59) incorporates both bromine and chlorine, increasing molecular weight and steric hindrance. Such derivatives are pivotal in synthesizing agrochemicals or kinase inhibitors due to enhanced electrophilic reactivity .
  • Comparatively, the target compound’s methoxy group provides electron-donating effects, stabilizing the aromatic ring against electrophilic attack, which may limit its utility in reactions requiring aromatic activation .
Aroma and Flavor Compounds

While ethyl 2-methylpropanoate derivatives like ethyl 2-methylbutanoate are key contributors to fruity aromas in beverages and foods , the target compound’s bulky 2-methoxyphenoxy group likely diminishes volatility, rendering it less relevant in flavor chemistry. This highlights the trade-off between structural complexity and functional applicability in ester chemistry .

Biological Activity

Ethyl 2-(2-methoxyphenoxy)-2-methylpropanoate is an organic compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C13H18O4. Its structure features a methoxy group attached to a phenoxy ring, which plays a crucial role in its biological interactions. The presence of the ester functional group allows for hydrolysis, leading to the formation of active metabolites that can engage with biological systems.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets:

  • Hydrogen Bonding : The methoxy and phenoxy groups can form hydrogen bonds with various biological macromolecules, enhancing binding affinity and specificity.
  • Hydrophobic Interactions : These interactions contribute to the compound's stability and reactivity within cellular environments.
  • Metabolite Formation : Hydrolysis of the ester group releases the active phenoxyacetic acid derivative, which can modulate various cellular pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains. Its mechanism involves disrupting cellular processes critical for bacterial survival.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, indicating its applicability in treating inflammatory diseases.
  • Enzyme Inhibition : this compound may inhibit specific enzymes involved in metabolic pathways, which could have therapeutic implications in conditions such as cancer and metabolic disorders .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits activity against various bacterial strains.
Anti-inflammatoryReduces levels of inflammatory cytokines in cell culture models.
Enzyme InhibitionInhibits key metabolic enzymes linked to disease progression.

Case Study Example

In a recent study, this compound was tested for its effects on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting potential use as an anti-cancer agent. The study highlighted the compound's ability to induce apoptosis through ROS-mediated pathways, further supporting its therapeutic potential .

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to elucidate its unique properties:

Compound NameKey FeaturesBiological Activity
Ethyl 2-(4-methoxyphenoxy)-2-methylpropanoateDifferent methoxy position; potential enzyme interactionModerate antimicrobial effects
Methyl 2-(3-methoxyphenoxy)-2-methylpropanoateVariation in alkyl chain length; reduced solubilityLower anti-inflammatory response

The unique positioning of the methoxy group in this compound enhances its reactivity and biological efficacy compared to its analogs.

Q & A

Q. What are the common synthetic routes for Ethyl 2-(2-methoxyphenoxy)-2-methylpropanoate, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves esterification or multi-step functionalization. For example:

  • Esterification : Reacting 2-(2-methoxyphenoxy)-2-methylpropanoic acid with ethanol in the presence of an acid catalyst (e.g., H₂SO₄) under reflux .
  • Multi-step synthesis : A patent describes using borane-pyridine complexes for hydrazine reduction (0°C, 1.5 hours) followed by coupling with trifluoromethylphenyl derivatives under nitrogen atmosphere .

Q. Key Parameters for Optimization :

  • Temperature : Low temperatures (0°C) prevent side reactions during hydrazine reduction .
  • Catalysts : Acid catalysts (e.g., HCl) improve esterification efficiency .
  • Purification : Liquid-liquid extraction (ethyl acetate/water) and drying over anhydrous Na₂SO₄ are critical for isolating intermediates .

Q. Table 1: Representative Synthetic Routes

StepReagents/ConditionsYieldKey Analytical Data (LCMS/HPLC)Source
Hydrazine ReductionBorane-pyridine, 0°C, 1.5hCrudem/z 416 [M+H]⁺; RT: 0.63 min EP 4374877
Ester CouplingPyridine, trioxatriphosphane oxide, 0°CCrudem/z 791 [M+H]⁺; RT: 1.19 min EP 4374877
EsterificationH₂SO₄, reflux~75%NMR (δ 1.2 ppm: ethyl CH₃) PubChem

Q. How is the compound characterized using spectroscopic methods?

Methodological Answer:

  • LCMS/HPLC : Used to confirm molecular weight (e.g., m/z 416 [M+H]⁺) and purity (HPLC retention time: 0.63 minutes under SMD-TFA05 conditions) .
  • NMR : Key signals include ethyl ester protons (δ 1.2–1.4 ppm, triplet) and methoxy groups (δ 3.8 ppm, singlet) .
  • IR Spectroscopy : Ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and aryl ether (C-O-C) at ~1250 cm⁻¹ .

Critical Note : Cross-validate data between techniques. For example, discrepancies in LCMS purity vs. NMR integration may indicate residual solvents or byproducts.

Q. What are the stability considerations for this compound under different storage conditions?

Methodological Answer:

  • Thermal Stability : Store at –20°C in inert atmosphere; avoid prolonged exposure to >40°C to prevent ester hydrolysis .
  • Light Sensitivity : Protect from UV light to avoid aryl ether bond cleavage .
  • Moisture Control : Use desiccants (e.g., silica gel) to prevent hydrolysis of the ester group .

Q. Decomposition Products :

  • Hydrolysis yields 2-(2-methoxyphenoxy)-2-methylpropanoic acid (confirmed via LCMS) .
  • Thermal degradation may produce morpholinoethoxy byproducts under acidic conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield in multi-step syntheses?

Methodological Answer:

  • DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity systematically. For example:
    • Solvent Screening : Methanol improves hydrazine reduction efficiency vs. THF .
    • Catalyst Selection : Trioxatriphosphane oxide enhances coupling yields compared to EDC/HOBt .
  • In-line Monitoring : Use HPLC to track intermediate formation and adjust reaction time dynamically .

Case Study : A patent achieved 79% yield in a coupling step by maintaining strict temperature control (0°C) and using pyridine as a base .

Q. What advanced analytical techniques resolve structural ambiguities in derivatives?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Distinguishes between isobaric ions (e.g., m/z 416.1801 vs. 416.1793) .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., aryl protons at δ 6.8–7.2 ppm) .
  • X-ray Crystallography : Confirms absolute configuration of chiral centers in derivatives .

Example : HSQC correlated methoxy protons (δ 3.8 ppm) to a quaternary carbon, confirming substitution patterns .

Q. How to address contradictions in spectroscopic data during characterization?

Methodological Answer:

  • Scenario : LCMS indicates purity >95%, but NMR shows extra peaks.
    • Root Cause : Residual solvents (e.g., ethyl acetate) or stereoisomers.
    • Resolution :

Repeat purification via flash chromatography (hexane/ethyl acetate gradient) .

Use deuterated solvents for NMR to eliminate solvent artifacts .

Perform chiral HPLC to separate enantiomers .

  • Case Study : A study resolved conflicting LCMS/NMR data by identifying a rotameric impurity via variable-temperature NMR .

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